molecular formula C9H5FN2O2 B12446702 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B12446702
M. Wt: 192.15 g/mol
InChI Key: SEEVQTSFNKMWON-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as potassium carbonate (K₂CO₃), tetra-n-butylammonium iodide (TBAI), and acetonitrile (MeCN) in the presence of water . The reaction is carried out at room temperature for 24 hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is not well-documentedFor example, some oxadiazoles are known to inhibit enzymes such as thymidylate synthetase, which is involved in DNA synthesis . This inhibition can lead to the prevention of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

5-fluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

InChI

InChI=1S/C9H5FN2O2/c10-7-1-2-8(6(3-7)4-13)9-11-5-14-12-9/h1-5H

InChI Key

SEEVQTSFNKMWON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C2=NOC=N2

Origin of Product

United States

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